molecular formula C17H12BrNO3S2 B450718 METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B450718
M. Wt: 422.3g/mol
InChI Key: QSMYTTJOSLVGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a bromophenyl group, a thiophene ring, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Amidation: Formation of the amide bond between the thiophene ring and the thienylcarbonyl group.

    Esterification: Formation of the ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, it could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, it might be explored as a potential drug candidate. Its structural features could allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, it could be used in the development of new materials. Its unique electronic properties might make it useful in the production of conductive polymers or other advanced materials.

Mechanism of Action

The mechanism of action of METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bromophenyl derivatives, thiophene derivatives, and thienylcarbonyl derivatives. These compounds might share some structural features and chemical properties with METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE.

Uniqueness

What sets this compound apart is its unique combination of functional groups. This unique structure might confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12BrNO3S2

Molecular Weight

422.3g/mol

IUPAC Name

methyl 4-(3-bromophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C17H12BrNO3S2/c1-22-17(21)14-12(10-4-2-5-11(18)8-10)9-24-16(14)19-15(20)13-6-3-7-23-13/h2-9H,1H3,(H,19,20)

InChI Key

QSMYTTJOSLVGNH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CC=CS3

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CC=CS3

Origin of Product

United States

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